
3-Pyridinecarboxylic acid, 5-(ethylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-Pyridinecarboxylic acid, 5-(ethylamino)-" is a derivative of pyridinecarboxylic acid, which is a class of compounds that have been extensively studied due to their potential pharmacological activities. The ethylamino group at the 5-position indicates that the compound may have unique properties and reactivity compared to other pyridine derivatives. The papers provided discuss various pyridine derivatives and their synthesis, which can offer insights into the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of pyridine derivatives often involves the functionalization of existing pyridine rings or the construction of the pyridine ring from simpler prec
Aplicaciones Científicas De Investigación
Synthesis and Industrial Materials
Pyridinecarboxylic acids, including derivatives such as 3-Pyridinecarboxylic acid, 5-(ethylamino)-, play a crucial role as intermediates in the synthesis of various industrial materials and pharmaceuticals. Their preparation often involves oxidation reactions from alkylpyridine compounds, showcasing their versatility in chemical synthesis and applications beyond just pharmaceuticals (Liu Xiao, 2003).
Vasodilation Properties
Research into the derivatives of pyridinecarboxylic acids has revealed potential vasodilation properties. For instance, certain 3-pyridinecarboxylates have demonstrated remarkable potency in inducing vasodilation, making them candidates for cardiovascular therapeutic applications (A. S. Girgis et al., 2008).
Advanced Material Development
Lanthanide complexes involving pyridinecarboxylate donors, including derivatives of 3-Pyridinecarboxylic acid, have shown significant promise in the development of luminescent materials. These complexes exhibit enhanced water stability and luminescence, important for applications in biological media and as multifunctional luminescent materials (Grégory Nocton et al., 2009).
Antibacterial Applications
The exploration of pyridinecarboxylic acid derivatives extends into antibacterial research. Novel compounds synthesized with the pyrrolidine ring and methylamino residues structure, related to the pyridinecarboxylic acid framework, have shown moderate to good activity against various bacteria, suggesting potential in developing new antibacterial drugs (P. Devi et al., 2018).
Green Chemistry and Environmental Impact
The production of nicotinic acid, a pyridine carboxylic acid, highlights the environmental considerations in the industrial application of these compounds. New ecological methods for producing nicotinic acid from derivatives like 3-Pyridinecarboxylic acid are being explored to align with green chemistry principles and reduce environmental impact (Dawid Lisicki et al., 2022).
Safety and Hazards
This compound is associated with several hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Propiedades
IUPAC Name |
5-(ethylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-10-7-3-6(8(11)12)4-9-5-7/h3-5,10H,2H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFWLSVLSJBYTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CN=CC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinecarboxylic acid, 5-(ethylamino)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


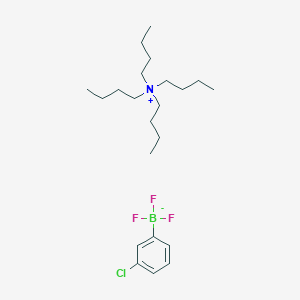
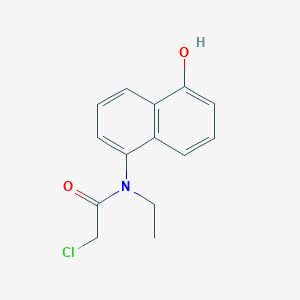
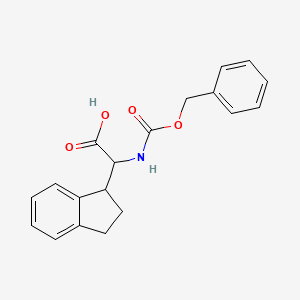
![Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate](/img/structure/B2521360.png)
![N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2521361.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2521363.png)
![6-Bromo-2-chloro-5-fluorobenzo[d]thiazole](/img/structure/B2521364.png)
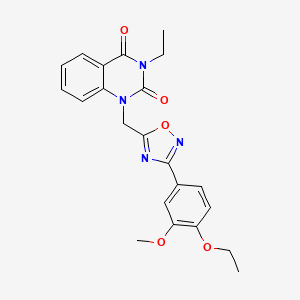
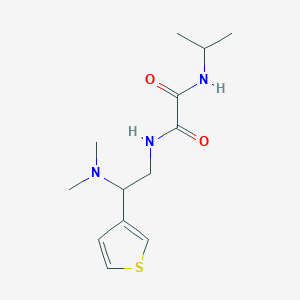
![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2521367.png)

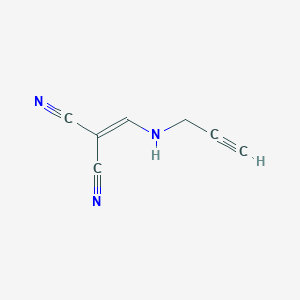
![N-allyl-5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2521374.png)